Nezulcitinib - 2412496-23-0

Nezulcitinib

Catalog Number: EVT-3462714
CAS Number: 2412496-23-0
Molecular Formula: C30H37N7O2
Molecular Weight: 527.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nezulcitinib is a lung-selective inhibitor of the Janus associated-kinases (JAKs), with potential immunomodulatory and anti-inflammatory activities. Upon administration via nebulized inhalation, nezulcitinib inhibits the activity of the JAKs, thereby disrupting cytokine-induced activation of JAK-STAT signaling pathways in the airways. This may inhibit the release of pro-inflammatory cytokines and chemokines, reducing inflammatory responses and preventing inflammation-induced damage. The Janus kinase family of non-receptor tyrosine kinases, which includes tyrosine-protein kinase JAK1 (Janus kinase 1; JAK1), tyrosine-protein kinase JAK2 (Janus kinase 2; JAK2), tyrosine-protein kinase JAK3 (Janus kinase 3; JAK3) and non-receptor tyrosine-protein kinase TYK2 (tyrosine kinase 2), plays a key role in cytokine signaling.
Source and Classification

Nezulcitinib is synthesized as part of ongoing research into small-molecule inhibitors that modulate the immune response by interfering with cytokine signaling pathways mediated by the JAK family of kinases. As a pan-Janus kinase inhibitor, it falls under the category of targeted therapies aimed at specific molecular pathways involved in disease processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nezulcitinib involves complex organic chemistry techniques typically utilized in the development of pharmaceutical compounds. While specific synthetic routes for Nezulcitinib are not detailed in the available literature, similar compounds have been synthesized using methods such as:

  1. Multi-step Synthesis: Involves several reactions to build the molecular framework.
  2. Key Intermediates: The use of intermediates that undergo transformations to yield the final product.
  3. Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compounds .

The synthetic pathway typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

Nezulcitinib's molecular structure features a complex arrangement that allows it to effectively bind to the active sites of Janus kinases. The specific structural formula includes various functional groups that enhance its binding affinity and specificity towards target kinases. Detailed structural data can be obtained from crystallography studies or computational modeling approaches that visualize its interaction with JAK enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Nezulcitinib undergoes specific chemical reactions that are critical for its pharmacological activity. These reactions include:

  • Binding Interactions: The compound forms non-covalent interactions with the ATP-binding site of Janus kinases, inhibiting their activity.
  • Metabolic Stability: Understanding how Nezulcitinib is metabolized in biological systems is crucial for predicting its efficacy and safety profile.

The detailed mechanisms of these reactions are typically studied using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy.

Mechanism of Action

Process and Data

Nezulcitinib exerts its effects by inhibiting the phosphorylation activity of Janus kinases, which play a pivotal role in cytokine signaling pathways. By blocking these kinases, Nezulcitinib disrupts downstream signaling cascades that lead to inflammation and immune responses. This mechanism is particularly relevant in conditions like rheumatoid arthritis and other autoimmune disorders where excessive cytokine signaling contributes to disease pathology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nezulcitinib possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Its solubility profile is crucial for bioavailability; studies indicate it has favorable solubility characteristics.
  • Stability: The compound's stability under physiological conditions affects its therapeutic potential.
  • Molecular Weight: The molecular weight contributes to its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME).

Specific property data can be derived from experimental studies focusing on these parameters.

Applications

Scientific Uses

Nezulcitinib's primary applications are in the field of immunology and rheumatology, particularly for treating conditions characterized by overactive immune responses. Its ability to inhibit multiple JAKs makes it a versatile candidate for:

  • Autoimmune Diseases: Such as rheumatoid arthritis and psoriasis.
  • Inflammatory Conditions: Targeting chronic inflammation pathways.
  • Potential COVID-19 Treatment: Investigated for its role in modulating immune responses during viral infections .

Research continues to explore additional therapeutic indications where Janus kinase inhibition may provide clinical benefits.

Therapeutic Rationale and Design of Nezulcitinib

Lung-Targeted Pan-Janus Kinase Inhibition: Rationale for Inhaled Delivery

Nezulcitinib (TD-0903) is an inhaled, lung-selective pan-Janus kinase (JAK) inhibitor engineered to address the limitations of systemic JAK inhibitors in treating acute lung injury, particularly in severe COVID-19. The JAK family (JAK1, JAK2, JAK3, TYK2) mediates signaling for over 50 cytokines implicated in the hyperinflammatory "cytokine storm" characteristic of acute respiratory distress. Orally administered JAK inhibitors (e.g., baricitinib, tofacitinib) achieve systemic exposure, increasing risks of off-target effects like thrombosis, immunosuppression, and hepatic toxicity [3] [7]. In contrast, inhaled delivery generates high drug concentrations in the lung while minimizing plasma exposure, exploiting the lung as the primary disease site [1] [2].

Preclinical and clinical data confirm that inhaled nebulization achieves sustained lung retention of nezulcitinib. In phase 1 studies, plasma concentrations remained low (mean steady-state maximal plasma concentration: 19.0 ng·mL⁻¹ at the 10 mg dose), well below levels required for systemic JAK inhibition [2]. This organ-selective targeting enables broad suppression of cytokine signaling (IL-2, IL-4, IL-6, IL-13, IFN-γ) within pulmonary tissue without compromising systemic immune function [5] [8]. Consequently, nezulcitinib mitigates alveolar inflammation and vascular leakage while avoiding safety concerns associated with oral JAK inhibitors [1] [9].

Table 1: Key Advantages of Inhaled vs. Oral JAK Inhibitors in Acute Lung Injury

FeatureInhaled NezulcitinibOral JAK Inhibitors (e.g., Baricitinib)
Lung ExposureHigh and sustained (pseudo-steady state)Variable, dependent on systemic absorption
Systemic ExposureLow (plasma levels << IC₅₀ for JAKs)High (therapeutic systemic concentrations)
Primary Action SiteLocal (pulmonary tissue)Systemic
Off-Target Risk ProfileMinimized risk of non-pulmonary AEsHigher risk of thrombosis, immunosuppression
Cytokine InhibitionBroad (pan-JAK) in the lungSystemic, subtype-selective

Structural Optimization for Pulmonary Selectivity and Reduced Systemic Exposure

Nezulcitinib’s chemical structure (C₃₀H₃₇N₇O₂; molecular weight 527.66 g/mol) was optimized to enhance lung retention and rapid systemic clearance. Its design incorporates:

  • High Potency Pan-JAK Inhibition: Exhibits sub-nanomolar affinity for all JAK isoforms (−log inhibition constant ≥9.2), enabling broad disruption of JAK-STAT signaling triggered by multiple cytokines (IL-6, IFN-γ, IL-13) [8] [10].
  • Nebulization Compatibility: Formulated as a solution delivered via Aerogen Solo® nebulizer, generating respirable aerosols for deep lung deposition [2] [4].
  • Rapid Metabolic Clearance: Engineered for fast hydrolysis by esterases in systemic circulation, limiting plasma half-life and reducing extra-pulmonary effects. In phase 1 trials, plasma levels declined rapidly post-inhalation, correlating with undetectable JAK inhibition in peripheral blood cells [4] [9].

Structural modifications focused on increasing polarity and reducing passive diffusion across the alveolar-capillary barrier. Key modifications included:

  • Introduction of ester groups susceptible to carboxylesterase-mediated hydrolysis.
  • Optimization of logP to balance lung epithelial uptake and mucociliary clearance.
  • Reduction in molecular rigidity to avoid prolonged tissue residency [7] [10].

Table 2: Structural Features Enabling Pulmonary Selectivity of Nezulcitinib

Structural ElementFunctional RoleImpact on Pharmacokinetics
Ester LinkageSubstrate for serum esterasesRapid hydrolysis in blood → low systemic exposure
Optimized logPBalanced hydrophilicity/lipophilicityEnhanced aerosolization and alveolar deposition
Heterocyclic CoreHigh-affinity JAK binding (pan-isoform)Potent inhibition of cytokine signaling
Low Molecular WeightFacilitates diffusion in airwaysEfficient penetration into inflamed tissue

Mechanistic Basis for Targeting Cytokine Storm in Acute Lung Injury Pathogenesis

The cytokine storm in COVID-19 involves uncontrolled activation of pulmonary macrophages and T-cells, leading to excessive release of JAK-dependent cytokines (IL-2, IL-6, IFN-γ, GM-CSF). These cytokines signal via JAK-STAT pathways, driving:

  • Endothelial Activation: Increased vascular permeability, edema, and hypercoagulability [6].
  • Immune Cell Infiltration: Neutrophil and monocyte recruitment, causing oxidative tissue damage [5] [6].
  • Pro-fibrotic Signaling: TGF-β-mediated collagen deposition and acute respiratory distress syndrome (ARDS) [3] [6].

Nezulcitinib interrupts this cascade at its origin by blocking cytokine receptor-proximal JAK activation. Preclinically, it suppressed STAT phosphorylation in murine lung tissue after challenge with IL-6, IL-13, or IFN-γ [8]. Clinically, phase 2 trials demonstrated reduced biomarkers of lung injury:

  • sRAGE (receptor for advanced glycation end-products): A marker of alveolar epithelial damage. Nezulcitinib reduced sRAGE by 54–83% (vs. 37% reduction in placebo) [2].
  • hsCRP (high-sensitivity C-reactive protein): An acute-phase reactant. Patients treated with nezulcitinib 3 mg showed 52–75% reductions in hsCRP [2] [9].

Notably, post-hoc analysis of a phase 2 trial (NCT04402866) revealed nezulcitinib’s efficacy in biomarker-defined subgroups. In patients with baseline hsCRP <150 mg/L (indicating moderate cytokine elevation), nezulcitinib significantly reduced 28-day mortality (1 death vs. 9 in placebo; HR: 0.097, p=0.009) and hastened recovery (median 10 vs. 11 days; HR: 1.48, p=0.02) [1] [9]. This underscores its mechanistic role in attenuating early/moderate hyperinflammation before irreversible organ damage occurs.

Table 3: Key Cytokines in COVID-19 Lung Injury Targeted by Nezulcitinib

CytokineJAK Isoforms EngagedPathogenic Role in Lung InjuryEffect of JAK Inhibition
IL-6JAK1/JAK2/TYK2Vascular leakage, complement activation, coagulationReduced endothelial dysfunction and thrombosis risk
IFN-γJAK1/JAK2Macrophage activation, MHC-II upregulationDecreased antigen presentation and immune cell infiltration
IL-13JAK1/JAK2/TYK2Mucus hypersecretion, airway hyperreactivityImproved oxygenation and airway clearance
GM-CSFJAK2Neutrophil survival, tissue protease releaseAttenuated tissue destruction and fibrosis

Properties

CAS Number

2412496-23-0

Product Name

Nezulcitinib

IUPAC Name

[3-(dimethylamino)azetidin-1-yl]-[(6S)-2-[6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl]-5-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-6-yl]methanone

Molecular Formula

C30H37N7O2

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C30H37N7O2/c1-6-18-11-21(38)8-10-22(18)19-7-9-23-24(12-19)33-34-28(23)29-31-25-13-27(37(17(2)3)16-26(25)32-29)30(39)36-14-20(15-36)35(4)5/h7-12,17,20,27,38H,6,13-16H2,1-5H3,(H,31,32)(H,33,34)/t27-/m0/s1

InChI Key

VQIIUJSNIKEMCK-MHZLTWQESA-N

SMILES

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(C(C5)C(=O)N6CC(C6)N(C)C)C(C)C

Canonical SMILES

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(C(C5)C(=O)N6CC(C6)N(C)C)C(C)C

Isomeric SMILES

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN([C@@H](C5)C(=O)N6CC(C6)N(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.